molecular formula C20H20N6O2 B5505875 1-[(6-methylpyrazolo[1,5-a]pyrimidin-3-yl)carbonyl]-1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one

1-[(6-methylpyrazolo[1,5-a]pyrimidin-3-yl)carbonyl]-1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one

Cat. No.: B5505875
M. Wt: 376.4 g/mol
InChI Key: VUGUTWCZVJYEBS-UHFFFAOYSA-N
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Description

1-[(6-methylpyrazolo[1,5-a]pyrimidin-3-yl)carbonyl]-1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one is a useful research compound. Its molecular formula is C20H20N6O2 and its molecular weight is 376.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 376.16477390 g/mol and the complexity rating of the compound is 634. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antihypertensive Potential

Compounds similar to 1-[(6-methylpyrazolo[1,5-a]pyrimidin-3-yl)carbonyl]-1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one have been studied for their potential antihypertensive effects. For instance, a series of 1,2,4-triazolo[1,5-alpha]pyrimidines with morpholine, piperidine, or piperazine moieties have demonstrated promising antihypertensive activity in both in vitro and in vivo studies (Bayomi, Abdelal, El-Ashry, & Ghoneim, 1999).

Antitumor and Antimicrobial Activities

Novel N-arylpyrazole-containing enaminones, which are structurally related to the compound , have been synthesized and shown to possess antitumor and antimicrobial activities. These compounds, when reacted with different amines and methylene compounds, yielded various derivatives with significant cytotoxic effects against human breast and liver carcinoma cell lines, comparable to standard drugs like 5-fluorouracil (Riyadh, 2011).

Uroselective Alpha 1-Adrenoceptor Antagonists

Compounds with a similar molecular structure have been identified as uroselective alpha 1-adrenoceptor antagonists. These compounds show promise in treating conditions related to the human lower urinary tract, displaying high affinity and selectivity for alpha 1-adrenoceptor subtypes (Elworthy et al., 1997).

Synthesis of Novel Hybrid Spiroheterocycles

The use of similar compounds in the synthesis of hybrid spiroheterocycles has been explored. This involves the synthesis of novel compounds through 1,3-dipolar cycloaddition reactions, yielding a variety of structures with potential pharmacological applications (Rajesh, Bala, & Perumal, 2012).

Synthesis of Fused or Spiro Polyheterocyclic Compounds

A study focusing on the dehydrogenative annulation of arylindazoles with maleimides led to the synthesis of indazolo[2,3-a]pyrrolo[3,4-c]quinolinones or spiroindolo[1,2-b]indazole-11,3'-pyrrolidinones. This synthesis method leverages compounds similar to the one and offers a way to create diverse and complex molecular structures with potential medicinal value (Guo et al., 2019).

Discovery of New Antiemetic Agents

Research into 4-piperazinopyrimidines, which share structural characteristics with the specified compound, has led to the identification of new antiemetic agents. These agents show a broad spectrum of pharmacological properties, including antiemetic, tranquilizing, analgesic, antiserotonin, and musculotropic-spasmolytic effects (Mattioda et al., 1975).

Future Directions

Research into pyrazolo[1,5-a]pyrimidines is ongoing, with a focus on developing new synthetic routes and applications for these compounds. Their significant photophysical properties make them attractive for use in materials science and medicinal chemistry .

Properties

IUPAC Name

1'-(6-methylpyrazolo[1,5-a]pyrimidine-3-carbonyl)spiro[1,4-dihydroquinoxaline-3,4'-piperidine]-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N6O2/c1-13-10-21-17-14(11-22-26(17)12-13)18(27)25-8-6-20(7-9-25)19(28)23-15-4-2-3-5-16(15)24-20/h2-5,10-12,24H,6-9H2,1H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUGUTWCZVJYEBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=C(C=N2)C(=O)N3CCC4(CC3)C(=O)NC5=CC=CC=C5N4)N=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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